molecular formula C12H9N3O2 B12499663 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B12499663
M. Wt: 227.22 g/mol
InChI Key: OTLKQYZKYPJRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This pyrrolo[3,2-d]pyrimidine-dione core structure is recognized as a privileged scaffold in the development of novel therapeutic agents, particularly for targeting key enzymes involved in cancer progression . Compounds based on this and related pyrrolopyrimidine structures have demonstrated potent inhibitory effects on poly(ADP-ribose) polymerases (PARPs), which are crucial DNA repair enzymes . Inhibiting these enzymes represents a powerful strategy in cancer therapy, selectively targeting cancer cells with homologous recombination deficiencies, a mechanism known as synthetic lethality . Furthermore, closely related pyrrolo[2,3-d]pyrimidine analogues have been extensively investigated as inhibitors of various kinase targets relevant in oncology, highlighting the broader potential of this chemical class in targeted cancer therapy . The incorporation of the phenyl substituent at the 7-position is a strategic modification often explored to enhance interactions with hydrophobic regions of enzyme active sites and to improve the compound's drug-likeness. This product is intended for research purposes to further elucidate the biological pathways of cancer and to support the discovery of new anticancer agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)

InChI Key

OTLKQYZKYPJRCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Core Formation and Substitution

A common approach involves sequential condensation and cyclization reactions. Key steps include:

  • Formation of the pyrrolo-pyrimidine core :
    • Precursor preparation : 6-Aminouracil derivatives are condensed with phenylglyoxal hydrates under acidic or catalytic conditions to form intermediates.
    • Cyclization : Intramolecular cyclization using catalysts like L-proline or TBAB (tetrabutylammonium bromide) facilitates ring closure.
  • Phenyl group introduction :
    • Phenylglyoxal substitution : Arylglyoxals (e.g., phenylglyoxal) are used to introduce the aryl moiety during the condensation step.
    • Post-functionalization : Suzuki or Buchwald–Hartwig cross-coupling may be employed to attach phenyl groups to pre-formed cores, though this is less commonly reported.

Reaction Scheme :
$$ \text{6-Aminouracil} + \text{Phenylglyoxal} \xrightarrow{\text{L-proline, AcOH}} \text{Pyrrolo[3,2-d]pyrimidine intermediate} \rightarrow \text{7-Phenyl derivative} $$

Table 1: Multi-Step Synthesis Parameters

Step Reagents/Conditions Yield Source
Condensation Phenylglyoxal, 6-aminouracil, L-proline, AcOH, reflux 70–86%
Cyclization TBAB, ethanol, 50°C 73–88%

One-Pot Three-Component Reactions

Catalytic Organocatalytic Approach

A streamlined method employs a one-pot reaction with three components:

  • 4-Hydroxycoumarin : Acts as a carbonyl source.
  • Arylglyoxal : Introduces the phenyl group.
  • 6-Aminouracil or 1,3-dimethyl-6-aminouracil : Provides the uracil scaffold.

Mechanism :

  • Knoevenagel condensation : 4-Hydroxycoumarin reacts with arylglyoxal to form a α,β-unsaturated intermediate.
  • Michael addition : 6-Aminouracil adds to the intermediate.
  • Cyclization : Intramolecular ring closure forms the pyrrolo[3,2-d]pyrimidine core.

Optimized Conditions :

  • Catalyst : L-proline (20 mol%) in acetic acid.
  • Temperature : Reflux (110–120°C).
  • Time : 4–8 hours.

Table 2: One-Pot Synthesis Outcomes

Arylglyoxal Product Yield Purity Source
Phenylglyoxal 7-Phenyl derivative 73–86% >95%
4-Methylphenylglyoxal 7-(4-Methylphenyl) analog 81% 99%

Microwave-Assisted Synthesis

Controlled Heating for Efficiency

Microwave irradiation accelerates reaction rates while minimizing side products.

Procedure :

  • Components : 5-Aminouracil, dimedone, and phenylaldehyde derivatives.
  • Conditions : Microwave heating (160°C, 20 minutes).
  • Solvent : DMF or acetic acid.

Advantages :

  • Reduced reaction time : 20 minutes vs. 4–8 hours in conventional methods.
  • High yields : 70–90% for analogous derivatives.

Limitations :

  • Scalability : Limited to small-scale synthesis.
  • Substrate scope : Less reported for phenyl-substituted targets.

Table 3: Microwave Synthesis Comparison

Method Time Yield Temperature Source
Conventional 4–8 hrs 70–86% 110–120°C
Microwave 20 mins 85–90% 160°C

Industrial-Scale Production Considerations

Optimization of Patented Methods

The patent CN110386936B outlines a scalable route for pyrrolo[2,3-d]pyrimidines, adaptable for 7-phenyl analogs:

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate.
  • Cyclization : Formamidine salt and alkali (e.g., sodium methoxide).

Key Parameters :

  • Solvent : Methanol or THF.
  • Catalyst : Lewis acids (e.g., ZnCl₂).
  • Yield : 90% for chloro derivatives; phenyl substitution may require modified conditions.

Challenges :

  • Regioselectivity : Ensuring the phenyl group attaches at position 7.
  • Waste management : Minimizing byproducts during cyclization.

Comparative Analysis of Methods

Table 4: Method Comparison

Method Yield Time Scalability Key Reagents
Multi-Step 70–86% 4–8 hrs Moderate L-proline, TBAB
One-Pot 73–86% 4–8 hrs High 4-Hydroxycoumarin, arylglyoxal
Microwave 85–90% 20 mins Low DMF, phenylaldehyde
Patented 90% 2–4 hrs High Trimethyl orthoformate, formamidine

Chemical Reactions Analysis

Types of Reactions

7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of signaling pathways that are crucial for the proliferation and survival of cancer cells.

Comparison with Similar Compounds

Cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Derivatives

Structural Features : These compounds feature a cyclopentane ring fused to the pyrimidine-dione core (e.g., 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione) .
Bioactivity :

  • Antioxidant Activity : 7-Thio derivatives demonstrated significant antiradical activity in Fe²⁺-dependent adrenaline oxidation models. Substituents like benzylthioether groups modulated activity; ortho-halogenated derivatives (e.g., compounds 4c and 4d ) even exhibited prooxidant effects .
  • SAR Insight : The thioether fragment’s substituent polarity and steric effects critically influence antioxidant efficacy. Bulky or electron-withdrawing groups (e.g., halogens) may reduce activity or reverse it to prooxidant behavior .

Comparison with Target Compound :

  • The phenyl group may enhance radical stabilization, though this requires experimental validation.

Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione Derivatives

Structural Features: A pyran ring (oxygen-containing six-membered ring) is fused to the pyrimidine-dione core (e.g., 1H-pyrano[2,3-d]pyrimidine derivatives) . Bioactivity:

  • Enzyme Inhibition : Derivatives such as 5h showed potent α-amylase and α-glucosidase inhibitory activity (IC₅₀ values in micromolar ranges), relevant for diabetes management .
  • SAR Insight : Hydroxyl and piperidine-carbonyl substituents enhanced enzyme binding, likely through hydrogen bonding and hydrophobic interactions .

Comparison with Target Compound :

  • The target compound’s phenyl group may favor interactions with hydrophobic enzyme pockets, diverging from the pyrano derivatives’ carbohydrate-targeted activity.

Pyrrolo[2,3-d]pyrimidine Derivatives

Structural Features : These isomers have a pyrrole ring fused at the [2,3-d] position (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine) .
Bioactivity :

  • Antimicrobial and Anticancer Potential: Structural resemblance to nucleosides enables interactions with DNA/RNA synthesis pathways .

Comparison with Target Compound :

  • The phenyl group at position 7 may offer steric advantages over the chlorophenyl/methylphenyl groups in [2,3-d] analogs.

Pyrrolo[3,2-d]pyrimidine-based Enzyme Inhibitors

Structural Features: Examples include 1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivatives tested as D-amino acid oxidase (DAO) inhibitors . Bioactivity:

  • DAO Inhibition : Compound 12 achieved an IC₅₀ of 52 nM, highlighting the impact of linker modifications and aromatic substituents on potency .

Comparison with Target Compound :

  • The absence of a phenyl group in these inhibitors suggests that its introduction in the target compound could either enhance or disrupt binding, depending on the target’s active site architecture.

Brominated and Methylated Analogs

Examples :

  • 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (): Bromine at position 7 may serve as a synthetic handle for further functionalization.
  • 5-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (): Methyl groups improve metabolic stability but reduce steric bulk compared to phenyl .

Comparison with Target Compound :

    Biological Activity

    7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a unique structural framework that allows it to interact with various biological targets, making it a subject of interest for drug development.

    Structural Characteristics

    The compound features a pyrimidine ring fused with a pyrrole moiety and is characterized by the presence of a phenyl group at the 7-position. This structural arrangement is crucial for its biological activity and pharmacological properties.

    Anticancer Properties

    Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, research involving synthesized derivatives demonstrated potent cytotoxic effects against various cancer cell lines such as HeLa and MDA-MB-231. The activity was evaluated through IC50 values, highlighting the compound's potential as an anticancer agent.

    CompoundCell LineIC50 (µM)
    5lHeLa0.025
    5hMDA-MB-2310.030
    5kHepG20.040

    These findings suggest that modifications to the substituents on the pyrrolo[3,2-d]pyrimidine scaffold can enhance anticancer efficacy.

    The mechanism through which 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione exerts its effects may involve the inhibition of specific kinases involved in cell proliferation. Studies have shown that these compounds can modulate signaling pathways linked to cancer progression.

    Antiparasitic Activity

    Research has also explored the antiparasitic potential of related compounds. For example, derivatives were tested against Plasmodium falciparum, with EC50 values indicating promising activity:

    CompoundEC50 (µM)
    8a0.23
    8b3.55

    These results underscore the versatility of pyrrolo[3,2-d]pyrimidines in treating parasitic infections.

    Neuropharmacological Effects

    The interaction of this compound with neurotransmitter receptors has been investigated. Specifically, it has shown selective binding to serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.

    Synthesis and Derivative Development

    The synthesis of 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can be accomplished via one-pot reactions involving readily available starting materials. This method allows for efficient production and modification of the compound to enhance its biological properties.

    Study on Anticancer Activity

    In a recent study published in MDPI, researchers synthesized several derivatives of pyrrolo[3,2-d]pyrimidines and assessed their cytotoxicity against various cancer cell lines. The study concluded that structural modifications significantly influenced the anticancer activity of these compounds.

    Study on Antiparasitic Activity

    Another investigation focused on the antiparasitic properties of pyrrolo[3,2-d]pyrimidines against P. falciparum. The study reported that certain modifications improved both solubility and metabolic stability while maintaining high levels of activity.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.